molecular formula C10H13Cl2N B1452825 7-Chloro-8-methyl-1,2,3,4-tetrahydroquinoline hydrochloride CAS No. 1181458-81-0

7-Chloro-8-methyl-1,2,3,4-tetrahydroquinoline hydrochloride

Cat. No. B1452825
CAS RN: 1181458-81-0
M. Wt: 218.12 g/mol
InChI Key: NVGRGRJMRAQWKJ-UHFFFAOYSA-N
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Description

7-Chloro-8-methyl-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound with the molecular formula C10H12ClN•HCl and a molecular weight of 218.13 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12ClN.ClH/c1-7-9(11)5-4-8-3-2-6-12-10(7)8;/h4-5,12H,2-3,6H2,1H3;1H .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 218.12 .

Scientific Research Applications

Chemical Analysis

  • A method involving extractive alkylation and gas-liquid chromatography has been developed for determining clioquinol in biological materials. This method, using compounds related to 7-Chloro-8-methyl-1,2,3,4-tetrahydroquinoline hydrochloride, demonstrates its potential in chemical analysis and substance detection (Degen et al., 1976).

Pharmacological Studies

  • 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline and its derivatives have been studied for their inhibitory properties on phenylethanolamine N-methyltransferase, suggesting potential therapeutic applications (Demarinis et al., 1981).
  • A study on 4-substituted 8-[(2-benzimidazolyl)sulfinylmethyl]-1,2,3,4-tetrahydroquinolines shows their potential in treating ulcers, highlighting the medicinal applications of related tetrahydroquinoline compounds (Uchida et al., 1990).

Neuroprotective Properties

  • Compounds similar to this compound have been studied for their neuroprotective properties, indicating a potential application in treating neurological disorders (Ohtani et al., 2002).

Structural Analysis

  • Research involving X-ray mapping and structural analysis of substituted tetrahydroquinolines, including compounds similar to this compound, provides valuable insights into the molecular structure and potential applications in material science (Albov et al., 2004).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

7-chloro-8-methyl-1,2,3,4-tetrahydroquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN.ClH/c1-7-9(11)5-4-8-3-2-6-12-10(7)8;/h4-5,12H,2-3,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVGRGRJMRAQWKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1NCCC2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1181458-81-0
Record name Quinoline, 7-chloro-1,2,3,4-tetrahydro-8-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1181458-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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